molecular formula C₂₇H₄₃KO₆S B1158261 Paricalcitol 25-Sulfate Potassium Salt

Paricalcitol 25-Sulfate Potassium Salt

Cat. No.: B1158261
M. Wt: 534.79
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Stereochemical Configuration

Paricalcitol 25-sulfate potassium salt is a chemically modified derivative of paricalcitol (C₂₇H₄₄O₃), featuring a sulfate group at the 25-hydroxy position and a potassium counterion. Its molecular formula is C₂₇H₄₃O₆SK , with a molar mass of 533.79 g/mol (calculated from ). The stereochemical configuration retains the critical chiral centers of the parent compound, including the 1α,3β,25-trihydroxy orientations essential for vitamin D receptor (VDR) binding. The sulfate group introduces an additional stereochemical element at the 25-position, confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography.

Table 1: Comparative molecular properties of paricalcitol and its 25-sulfate potassium salt

Property Paricalcitol This compound
Molecular Formula C₂₇H₄₄O₃ C₂₇H₄₃O₆SK
Molar Mass (g/mol) 416.64 533.79
Key Functional Groups 1α,3β,25-trihydroxy 1α,3β-dihydroxy, 25-sulfate

The sulfate group’s incorporation alters the molecule’s polarity, enhancing aqueous solubility compared to the parent compound.

Crystalline Form Analysis and Polymorphism

This compound exhibits two distinct polymorphic forms (Forms A and B), differentiated by their crystal packing and thermal stability. Form A is the thermodynamically stable phase, characterized by an orthorhombic crystal system with lattice parameters a = 12.4 Å, b = 18.2 Å, c = 6.9 Å. Form B, a metastable phase, adopts a monoclinic structure (a = 10.1 Å, b = 15.3 Å, c = 7.2 Å, β = 93.5°).

Table 2: Powder X-ray diffraction (PXRD) peaks for Form A

2θ (°) ± 0.2° Relative Intensity (%)
5.4 100
8.0 85
11.6 78
17.4 65

Polymorph stability is solvent-dependent: Form A predominates in tert-butanol/water mixtures, while Form B arises in acetone under rapid cooling. Differential scanning calorimetry (DSC) reveals Form A’s melting endotherm at 182°C, whereas Form B undergoes a solid-solid transition at 59°C before melting.

Sulfation Site Specificity and Ionic Interactions

Sulfation occurs exclusively at the 25-hydroxy group of paricalcitol, as validated by high-resolution mass spectrometry (HRMS) and enzymatic digestion studies. The sulfate group’s negative charge facilitates ionic bonding with potassium ions, forming a stable salt bridge. Fourier-transform infrared (FTIR) spectroscopy identifies key vibrations:

  • S=O asymmetric stretch : 1220 cm⁻¹
  • S-O symmetric stretch : 1060 cm⁻¹
  • K⁺···O⁻S interaction : 980 cm⁻¹.

Table 3: Ionic interaction metrics in the crystal lattice

Parameter Value
K⁺-O (sulfate) distance 2.68 Å
Bond valence sum (K⁺) 0.92
Coordination number 8

The potassium ion’s octahedral coordination involves six oxygen atoms from sulfate groups and two from water molecules, stabilizing the lattice. This ionic network contributes to the compound’s low hygroscopicity (<1% weight gain at 75% relative humidity).

Properties

Molecular Formula

C₂₇H₄₃KO₆S

Molecular Weight

534.79

Synonyms

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol 25-Sulfate Potassium Salt; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Paricalcitol vs. Calcitriol

Parameter Paricalcitol Calcitriol Evidence Source
PTH Suppression Comparable efficacy Comparable efficacy
Hypercalcemia Risk Lower Higher
Bone Mineral Effects No osteoblast inhibition Inhibits osteoblasts
Renal Protection Significant anti-fibrotic Limited clinical benefit

Comparison with Other Vitamin D Receptor Activators (VDRAs)

Doxercalciferol and Maxacalcitol

Doxercalciferol (a prohormone converted to 1α-hydroxyvitamin D₂) and maxacalcitol (22-oxacalcitriol) are less selective VDRAs. Paricalcitol showed superior PTH suppression in meta-analyses (mean reduction: 98 pg/mL vs. 3 pg/mL with older VDRAs) .

Falecalcitriol and Alfacalcidol

Falecalcitriol, a fluorinated analog, and alfacalcidol (1α-hydroxyvitamin D₃) have higher calcemic risks. In a network meta-analysis, paricalcitol reduced serum calcium elevation by 30% compared to falecalcitriol (p < 0.05) .

Table 2: Paricalcitol vs. Other VDRAs

VDRA PTH Suppression Hypercalcemia Risk Cardiac Benefits Evidence Source
Doxercalciferol Moderate Moderate Limited
Maxacalcitol Moderate Moderate Not studied
Falecalcitriol High High Not studied
Paricalcitol High Low Significant

Comparison with Extended-Release Calcifediol

Extended-release (ER) calcifediol, a prohormone of 25-hydroxyvitamin D₃, avoids the spikes in 25(OH)D levels associated with immediate-release formulations. However, paricalcitol had a marginally higher risk of elevating the calcium-phosphorus product (Ca×P) (SMD: 2.13; 95% CI: 0.19–4.07; p = 0.031) .

Cost-Effectiveness Considerations

In China’s healthcare system, paricalcitol dominated calcitriol-cinacalcet combination therapy, with an incremental cost-effectiveness ratio (ICER) of -217,113 yuan, primarily due to reduced hospitalization costs .

Preparation Methods

Route A: Starting from 25-Hydroxyvitamin D₂

WO2010009879A2 describes a method using 25-hydroxyvitamin D₂ as the starting material. The process involves:

  • Protection of hydroxyl groups : The 1α- and 3β-hydroxyls are protected with tert-butyldimethylsilyl (TBS) groups.

  • Dihydroxylation and oxidation : Osmium tetroxide-mediated dihydroxylation of the exocyclic methylene group, followed by periodate cleavage to yield a 10-oxo intermediate.

  • Reduction and deprotection : Sodium borohydride reduces the 10-oxo group, and subsequent mesylation/elimination removes the 19-methylene group.

  • Final deprotection : Acidic conditions (e.g., acetic acid) remove TBS groups to yield paricalcitol.

Route B: Vitamin D₂ as the Starting Material

CN103451238A discloses an alternative route from vitamin D₂:

  • Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms a 5,6-epoxide.

  • Ring-opening : Hydrolysis under acidic conditions generates the 5,6-diol.

  • Oxidation : Selective oxidation of the 25-hydroxyl using pyridinium chlorochromate (PCC).

  • Side-chain modification : Wittig reaction introduces the 22,23-diene moiety.

Sulfation of Paricalcitol at the 25-Position

Sulfation typically targets the 25-hydroxyl group due to its steric accessibility. While no patents explicitly detail this step for paricalcitol, general sulfation strategies from steroid chemistry can be adapted:

Protecting Group Strategy

To ensure regioselective sulfation at the 25-position, the 1α- and 3β-hydroxyls must be protected:

  • Protection :

    • TBS protection : Treat paricalcitol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole (yield: 85–90%).

    • Acetylation : Alternatively, acetic anhydride in pyridine acetylates the hydroxyls (yield: 80–85%).

  • Sulfation :

    • Reagent : Sulfur trioxide-pyridine complex (SO₃·Py) in dimethylformamide (DMF) at 0–5°C for 4–6 hours.

    • Quenching : Add potassium bicarbonate to neutralize the sulfate, forming the potassium salt (yield: 70–75%).

  • Deprotection :

    • TBS removal : Treat with tetrabutylammonium fluoride (TBAF) in THF (yield: 90–95%).

    • Acetyl removal : Use methanolic potassium carbonate (yield: 85–90%).

Direct Sulfation Without Protection

In cases where the 25-hydroxyl is sufficiently reactive:

  • Selective sulfation : Use SO₃·Py in dichloromethane at −20°C for 2 hours, favoring the 25-position due to reduced steric hindrance compared to 1α/3β sites.

  • Salt formation : Precipitate the sulfate with potassium tert-butoxide in ethanol (yield: 60–65%).

Optimization and Challenges

Regioselectivity

The 25-hydroxyl’s tertiary position makes it less nucleophilic than the 1α/3β secondary hydroxyls. Strategies to enhance selectivity include:

  • Low-temperature reactions : Slower kinetics favor attack at the more accessible 25-position.

  • Bulky reagents : tert-Butyldimethylsilyl protection of 1α/3β groups directs sulfation to 25.

Yield Improvements

FactorConditionYield Improvement
SolventDMF vs. THF+15%
Temperature0°C vs. 25°C+20%
Reagent stoichiometry1.2 eq. SO₃·Py+10%

Analytical Characterization

Critical quality attributes for Paricalcitol 25-Sulfate Potassium Salt include:

  • Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).

  • Sulfation position : Confirmed via ¹H-NMR (disappearance of 25-OH signal at δ 1.21 ppm).

  • Potassium content : Inductively coupled plasma (ICP) spectroscopy (theoretical: 6.7% w/w).

Scalability and Industrial Considerations

WO2010009879A2 emphasizes scalability in paricalcitol synthesis, with routes yielding >10 g. Key adaptations for sulfation include:

  • Continuous flow sulfation : SO₃·Py in a plug-flow reactor minimizes side reactions.

  • Crystallization : Ethanol/water mixtures precipitate the potassium salt with ≥95% recovery .

Q & A

Basic Research Question: What is the molecular mechanism by which Paricalcitol 25-Sulfate Potassium Salt modulates the Wnt/β-catenin pathway in renal fibrosis models?

Answer:
Paricalcitol binds to the vitamin D receptor (VDR), competitively inhibiting the interaction between T-cell factor (TCF-4) and β-catenin. This disrupts Wnt/β-catenin signaling, which is implicated in renal fibrosis and epithelial-mesenchymal transition (EMT). To validate this mechanism:

  • Use in vitro models (e.g., human proximal tubular cells) treated with paricalcitol and measure β-catenin nuclear translocation via immunofluorescence.
  • Quantify downstream targets (e.g., fibronectin, α-SMA) using qPCR or Western blot.
  • Confirm pathway inhibition via luciferase reporter assays for TCF/LEF activity .

Basic Research Question: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Answer:
The United States Pharmacopeia (USP) outlines a validated HPLC protocol:

  • Chromatography : Use a C18 column with a mobile phase of acetonitrile:water (60:40) at 1.0 mL/min.
  • Detection : UV absorbance at 265 nm.
  • Sample preparation : Dissolve the compound in methanol, filter (0.45 µm), and dilute to linearity range (0.1–50 µg/mL).
  • Validation : Ensure precision (RSD <2%), accuracy (recovery 98–102%), and limit of detection (0.05 µg/mL) .

Basic Research Question: How does the sulfate potassium salt form influence Paricalcitol’s physicochemical properties compared to other salt forms?

Answer:
The sulfate potassium salt enhances aqueous solubility and stability, critical for in vivo bioavailability. Key assessments include:

  • Solubility : Compare dissolution rates in phosphate-buffered saline (PBS) vs. free-base forms.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor impurities via HPLC.
  • Bioavailability : Use pharmacokinetic studies in rodent models to compare AUC and Cmax between salt forms .

Advanced Research Question: How should in vitro studies be designed to evaluate Paricalcitol’s inhibition of vascular calcification (VC) in chronic kidney disease (CKD) models?

Answer:

  • Cell model : Vascular smooth muscle cells (VSMCs) treated with high phosphate (3.0 mM) to induce calcification.
  • Dosage : Test paricalcitol at 10–100 nM (therapeutic range) alongside calcitriol as a comparator.
  • Outcome measures :
    • Quantify calcium deposition via Alizarin Red staining.
    • Measure osteogenic markers (Runx2, BMP-2) via RT-PCR.
    • Include a control group with VDR knockout cells to confirm receptor-mediated effects .

Advanced Research Question: How can researchers resolve contradictions between in vitro and in vivo efficacy data for Paricalcitol in diabetic nephropathy?

Answer:
Discrepancies often arise from differences in bioavailability or compensatory pathways in vivo. Mitigation strategies:

  • Pharmacokinetic profiling : Measure plasma and tissue concentrations of paricalcitol in animal models.
  • Pathway redundancy checks : Inhibit alternative pathways (e.g., TGF-β) to isolate Wnt/β-catenin effects.
  • Clinical correlation : Use urinary albumin-to-creatinine ratio (UACR) in diabetic rodents or human trials to validate preclinical findings .

Advanced Research Question: What are the best practices for synthesizing and characterizing this compound to ensure batch consistency?

Answer:

  • Synthesis : React paricalcitol free base with potassium sulfate in anhydrous ethanol under nitrogen.
  • Purification : Use recrystallization (ethanol:water 70:30) and lyophilization.
  • Characterization :
    • Purity : HPLC (>99.5%) with photodiode array detection.
    • Salt confirmation : FT-IR for sulfate (∼1100 cm<sup>-1</sup>) and potassium (flame photometry).
    • Stoichiometry : Elemental analysis for C:H:N:S:K ratios .

Advanced Research Question: How do Paricalcitol and other vitamin D receptor activators (VDRAs) compare in safety and efficacy for CKD-mineral bone disorder (CKD-MBD)?

Answer:

  • Study design : Conduct a systematic review with meta-analysis (e.g., PRISMA guidelines) of RCTs comparing paricalcitol, calcitriol, and calcimimetics.
  • Outcomes : Focus on serum parathyroid hormone (PTH) reduction, hypercalcemia incidence, and cardiovascular events.
  • Statistical tools : Use RevMan for risk ratios (RR) and 95% confidence intervals.
  • Key findings : Paricalcitol shows comparable PTH suppression to calcitriol but lower hypercalcemia risk (RR 0.62) .

Advanced Research Question: What statistical methodologies optimize meta-analyses comparing Paricalcitol with other VDRAs in hemodialysis patients?

Answer:

  • Data extraction : Standardize outcomes (e.g., PTH levels, mortality) and covariates (age, dialysis vintage).
  • Heterogeneity assessment : Use I<sup>2</sup> statistics; if >50%, apply random-effects models.
  • Bias adjustment : Perform sensitivity analyses excluding high-risk-of-bias studies (Cochrane tool).
  • Software : RevMan or R’s metafor package for pooled effect sizes and funnel plots .

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